molecular formula C16H18N4O5 B4326521 methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate

methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate

Cat. No. B4326521
M. Wt: 346.34 g/mol
InChI Key: LRPZLCNAPCBIDX-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the pyrazole family and is commonly referred to as MNBA. This chemical compound has been studied for its potential application in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of MNBA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. The mechanism of action of MNBA as a herbicide and insecticide is believed to involve the inhibition of key enzymes involved in plant and insect metabolism.
Biochemical and Physiological Effects
Studies have shown that MNBA has a low toxicity profile and does not have any significant biochemical or physiological effects on normal cells. However, it has been shown to have significant effects on cancer cells, inflammatory cells, and plant and insect cells. MNBA has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of plant and insect cells.

Advantages and Limitations for Lab Experiments

The advantages of using MNBA in lab experiments include its low toxicity profile, its potential application in various fields, and its ability to induce apoptosis in cancer cells. However, the limitations of using MNBA in lab experiments include its complex synthesis method, its limited solubility in water, and its potential for off-target effects.

Future Directions

There are several future directions for the study of MNBA. In medicine, further studies are needed to determine its potential as a cancer drug and anti-inflammatory agent. In agriculture, further studies are needed to determine its potential as a herbicide and insecticide. In industry, further studies are needed to determine its potential as a polymer stabilizer. Additionally, further studies are needed to understand the mechanism of action of MNBA and to develop more efficient and cost-effective synthesis methods.

Scientific Research Applications

MNBA has been studied for its potential application in various fields. In medicine, it has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential application as an anti-inflammatory agent. In agriculture, it has been studied for its potential application as a herbicide and insecticide. In industry, it has been studied for its potential application as a polymer stabilizer.

properties

IUPAC Name

methyl 4-[[4-(4-nitropyrazol-1-yl)butanoylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-25-16(22)13-6-4-12(5-7-13)9-17-15(21)3-2-8-19-11-14(10-18-19)20(23)24/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZLCNAPCBIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate
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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate
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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate
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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate
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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate
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methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate

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